molecular formula C15H14N2O4 B2718039 methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate CAS No. 889996-69-4

methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Cat. No. B2718039
M. Wt: 286.287
InChI Key: OPUNFUITYWSQTF-UHFFFAOYSA-N
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Description

“Methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate” is a complex organic compound. It contains a pyrazole ring, which is a prominent structural motif found in numerous pharmaceutically active compounds . Due to the easy preparation and rich biological activity, the pyrazole framework plays an essential role in many biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 4-amino-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved by treating 5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide with carbon disulfide (CS2) in the presence of ethanolic potassium hydroxide and refluxed .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed. For example, the compound “(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHANOL” has a molecular formula of C11H12N2O and a molecular weight of 188.23 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, (E)-1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with hydrazine, hydroxylamine, guanidine and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine and pyrazolo[1,5-a]pyrimidine derivatives, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHANOL” is a white solid .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of novel derivatives of pyrazole-3-carboxylate from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate has been reported. These compounds were screened for antibacterial and antifungal activities against Gram-positive, Gram-negative bacteria, and fungi, showcasing potential antimicrobial properties (Siddiqui, Idrees, Khati, & Dhonde, 2013).

Antiproliferative Activity and In Silico Evaluation

Some derivatives have been synthesized and investigated for their antiproliferative activity. The work aimed at synthesizing and evaluating methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives for their potential to inhibit DNA gyrase-ATPase activity, a common enzymatic pathway related to cytotoxic properties. This study highlights the druglikeness and biological target predictions of these compounds, indicating their potential as cytotoxic agents (Yurttaş, Evren, & Özkay, 2022).

Antioxidant and Anti-inflammatory Properties

Research has also focused on evaluating the antioxidant and anti-inflammatory properties of methyl 1-(1,3-dimethyl-2,6-dioxo-7-arylalkyl-(alkenyl-)-2,3,6,7-tetrahydro-1H-purin-8-yl)- 5-(4-methyl-(methoxy-, chloro-)phenyl)-1H-pyrazole-3-carboxylates. These studies have shown that certain derivatives possess significant antioxidant activity and the ability to inhibit lipid peroxidation, suggesting their therapeutic potential for conditions associated with oxidative stress and inflammation (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).

Corrosion Inhibition

Derivatives of methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate have been explored for their application in corrosion inhibition, particularly in the petroleum industry. Studies have demonstrated their effectiveness in mitigating corrosion in steel structures, highlighting their potential as environmentally friendly corrosion inhibitors (Singh, Ansari, Quraishi, & Kaya, 2020).

Safety And Hazards

The safety and hazards of similar compounds have been studied. For example, the compound “(5-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHANOL” has hazard codes Xi and risk statements 36/37/38. It is considered an irritant .

Future Directions

The future directions of research involving similar compounds have been discussed. For instance, the synthesis of a variety of pyrazole-based heterocyclic systems for biological evaluation has been reported . These compounds have shown several biological activities and many of them were tested and/or evaluated in potential drug discovery .

properties

IUPAC Name

methyl 4-(5-methyl-1-phenylpyrazol-4-yl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-12(13(18)8-14(19)15(20)21-2)9-16-17(10)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUNFUITYWSQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

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